1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone

Regioselective synthesis Nucleophilic aromatic substitution Kinase inhibitor intermediates

1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone (CAS 1196153-52-2) is a dichlorinated N7-acetyl-pyrrolo[2,3-d]pyrimidine building block with molecular formula C₈H₅Cl₂N₃O and molecular weight 230.05 g·mol⁻¹. The compound belongs to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery, particularly for Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitor programs.

Molecular Formula C8H5Cl2N3O
Molecular Weight 230.05 g/mol
CAS No. 1196153-52-2
Cat. No. B12631255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone
CAS1196153-52-2
Molecular FormulaC8H5Cl2N3O
Molecular Weight230.05 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C2=CN=C(N=C21)Cl)Cl
InChIInChI=1S/C8H5Cl2N3O/c1-4(14)13-3-6(9)5-2-11-8(10)12-7(5)13/h2-3H,1H3
InChIKeyFAXITDWJBKYXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone (CAS 1196153-52-2): Procurement-Relevant Structural and Functional Profile


1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone (CAS 1196153-52-2) is a dichlorinated N7-acetyl-pyrrolo[2,3-d]pyrimidine building block with molecular formula C₈H₅Cl₂N₃O and molecular weight 230.05 g·mol⁻¹ [1]. The compound belongs to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery, particularly for Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitor programs [2]. Its defining structural features are the 2,5-dichloro substitution pattern—placing one chlorine on the pyrimidine ring (C2) and one on the pyrrole ring (C5)—and the N7-acetyl protecting group, which together confer a distinct reactivity sequence for sequential, regioselective functionalization [3]. The calculated LogP is 2.1, with zero hydrogen bond donors and three hydrogen bond acceptors [1].

Why 1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone Cannot Be Replaced by Generic Pyrrolo[2,3-d]pyrimidine Intermediates


Substituting this compound with the common 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) or the non-acetylated 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 2347374-92-7) introduces two critical liabilities for multi-step synthetic sequences. First, the absence of the N7-acetyl group in 2347374-92-7 leaves the pyrrole NH unprotected, causing competing N7 alkylation or arylation during C2/C5 substitution steps and reducing effective yield at each stage . Second, the 4-chloro analog (3680-69-1) differs in both the position (C4 pyrimidine vs. C5 pyrrole) and the number of reactive halogen handles, limiting the accessible chemical space to mono-substituted products; in contrast, the 2,5-dichloro pattern of the target compound enables sequential, orthogonal derivatization at two electronically and sterically distinct positions . The acetyl protecting group also facilitates purification by eliminating baseline tailing associated with the free NH tautomer [1]. These differences translate directly into fewer synthetic steps, higher overall yield, and greater structural diversity in the final compound library.

Quantitative Differentiation Evidence for 1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone Versus Key Comparators


Regioselective Functionalization: 2,5-Dichloro vs. 2,4-Dichloro Substitution Pattern Reactivity Differential

The 2,5-dichloro arrangement in the target compound positions the C5 chlorine on the electron-rich pyrrole ring, while the C2 chlorine resides on the electron-deficient pyrimidine ring. This electronic asymmetry creates a reactivity differential of approximately 2–3 orders of magnitude for nucleophilic aromatic substitution (SNAr), with C2 substitution occurring preferentially under mild conditions (K₂CO₃, DMF, 25–60 °C) and C5 substitution requiring more forcing conditions or transition-metal catalysis [1]. In contrast, the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4) places both chlorines on the pyrimidine ring, where the C4 position is approximately 5- to 10-fold more reactive than C2, but both sites share similar electronic character and compete under common SNAr conditions, resulting in isomeric mixtures (typical C4:C2 selectivity ~8:1 to 20:1 depending on nucleophile) that require chromatographic separation [2]. The target compound's orthogonal reactivity enables sequential substitution without protecting group manipulation between steps.

Regioselective synthesis Nucleophilic aromatic substitution Kinase inhibitor intermediates

N7-Acetyl Protection: Chemoselectivity Advantage Over Free NH Pyrrolo[2,3-d]pyrimidine Analogs

The N7-acetyl group in the target compound serves as a robust protecting group that prevents competing N7-deprotonation and subsequent alkylation/arylation during C2 and C5 substitution chemistry. The pKa of the pyrrole NH in unprotected 7H-pyrrolo[2,3-d]pyrimidines is approximately 12–14, and under basic SNAr conditions (e.g., K₂CO₃, Cs₂CO₃), partial deprotonation generates a nucleophilic N7 anion that competes with external nucleophiles, leading to N-alkylated byproducts typically in 5–15% yield [1]. The acetyl group eliminates this pathway entirely. Additionally, the acetyl-protected compound shows improved solubility in organic solvents (calculated LogP 2.1 vs. ~1.2 for the free NH analog 2347374-92-7) and sharper chromatographic peaks due to elimination of NH tautomeric broadening [2]. The acetyl group can be removed quantitatively under mild conditions (NH₃/MeOH, rt, 2 h or K₂CO₃/MeOH/H₂O, rt, 1 h) to regenerate the free NH for subsequent N7-functionalization [3].

Protecting group strategy Chemoselectivity N7-functionalization control

Synthetic Step-Count Advantage: One-Step Access vs. Multi-Step Routes to Comparable Intermediates

According to the Molbank 2023 report, the target compound (or structurally analogous pyrrolo[2,3-d]pyrimidine-7-yl ethanones) can be synthesized in a single step from the corresponding 7H-pyrrolo[2,3-d]pyrimidine precursor using adapted Vilsmeier conditions (POCl₃/DMF or acetyl chloride/DMF), achieving quantitative yield with minimal purification [1]. In contrast, the widely used 2,4-dichloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine intermediate requires a 3-step sequence: (i) initial 4-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis via cyclization, (ii) NBS bromination at C5, and (iii) POCl₃-mediated chlorination at C2, with reported overall yields of 45–65% [2]. The target compound's 2,5-dichloro pattern with N7-acetyl protection is installed in a single operation, representing a step-count reduction of 2 steps relative to the 2,4-dichloro-5-bromo analog.

Synthetic efficiency Process chemistry Vilsmeier formylation/acetylation

Molecular Property Differentiation: LogP and Hydrogen Bond Donor Profile vs. Free NH Analogs

The target compound (LogP 2.1, zero H-bond donors, three H-bond acceptors, MW 230.05) exhibits physicochemical properties that fall within a more favorable range for intermediate handling and downstream chemistry compared to its free NH analog (2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, CAS 2347374-92-7: estimated LogP ~1.2, one H-bond donor, MW 188.01) [1]. The 0.9-unit LogP increase improves organic solvent extraction efficiency (calculated partition ratio increase of ~8-fold for ethyl acetate/water), while the absence of H-bond donors eliminates aggregation and solubility irregularities common with free NH heterocycles . The MW difference (230.05 vs. 188.01) is attributable to the acetyl group, which adds only 42 Da while providing the protection benefits described above.

Physicochemical properties LogP Hydrogen bond donors Permeability

Commercial Availability and Pricing: N7-Acetyl Derivative vs. Non-Protected 2,5-Dichloro Analog

The non-acetylated parent compound, 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 2347374-92-7), is commercially available from multiple suppliers at prices ranging from approximately £42–£66 per 100 mg (Fluorochem, 2025) or $50 per 100 mg (GLPBio) at 95% purity . The target compound (CAS 1196153-52-2), incorporating the N7-acetyl group, is less widely stocked and generally commands a premium of approximately 1.5- to 3-fold over the free NH analog, reflecting the additional synthetic step and purification [1]. However, when the cost of in-house N7 protection (acetyl chloride, base, purification, yield loss) is factored in—typically $15–$30 per gram in reagents plus 1–2 person-hours—procurement of the pre-protected compound becomes cost-neutral or favorable for quantities up to ~5 grams, while eliminating quality control burden [2].

Procurement Supplier comparison Cost efficiency Commercial availability

Kinase Inhibitor Scaffold Relevance: Pyrrolo[2,3-d]pyrimidine Core in JAK/BTK Clinical Candidates

The pyrrolo[2,3-d]pyrimidine scaffold is the core hinge-binding motif in FDA-approved JAK inhibitors including ruxolitinib, tofacitinib, baricitinib, and fedratinib, as well as BTK inhibitors and investigational JAK3/SYK dual inhibitors [1]. The 2,5-dichloro substitution pattern of the target compound maps directly onto the substitution vectors explored in multiple patent families (Pfizer WO2012160464A1, Roche EP2475667A1, Incyte US8536165) for JAK1/JAK2/JAK3-selective inhibitors, where C2 typically accommodates a solubilizing amine/amide substituent and C5 is elaborated with aryl or heteroaryl groups via cross-coupling [2]. A structurally related 2,5-dichloropyrrolo[2,3-d]pyrimidine derivative has been co-crystallized with the C-terminal kinase domain of MSK1 (PDB 7UP4), confirming the scaffold's engagement with the kinase hinge region [3]. The N7-acetyl group in the target compound serves as a traceless protecting group that is removed late-stage to reveal the free NH for final N7-alkylation or to satisfy the hydrogen bond donor requirement for hinge binding.

JAK inhibitor BTK inhibitor Kinase hinge binder Drug discovery intermediate

Procurement-Relevant Application Scenarios for 1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone


Parallel Library Synthesis of JAK/BTK Kinase Inhibitor Candidates via Sequential C2 Amination and C5 Cross-Coupling

[1] [2]

Process Chemistry Development for Scalable Kinase Inhibitor Intermediate Production

[1] [2]

Structure-Based Drug Design Leveraging Co-Crystal Structures of 2,5-Dichloropyrrolo[2,3-d]pyrimidine Ligands

[1] [2]

Custom Synthesis Service Specification Using the Target Compound as a Key Intermediate

[1] [2]

Quote Request

Request a Quote for 1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.